1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the azetidinone ring through cyclization reactions. The final step involves the attachment of the dimethoxyphenyl group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the benzimidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is studied for its potential as a building block in organic synthesis
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Research includes its efficacy in treating various diseases and its mechanism of action at the molecular level.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, enzyme inhibition, or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
- (3,4-Dimethoxyphenyl)-[3-(2-ethylbenzimidazol-1-yl)azetidin-1-yl]methanone
- (3,4-Dimethoxyphenyl)-[3-(2-propylbenzimidazol-1-yl)azetidin-1-yl]methanone
Uniqueness
What sets 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the benzimidazole ring may enhance its interaction with certain molecular targets, making it a compound of interest for further research.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14(2)21-23-17-7-5-6-8-18(17)25(21)16-12-24(13-16)22(26)15-9-10-19(27-3)20(11-15)28-4/h5-11,14,16H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBZIVCPSIPONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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